1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with significant relevance in pharmacology, particularly in the treatment of neurodegenerative disorders. Commonly known as Memantine, this compound is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in excitatory neurotransmission and is implicated in various neurological conditions.
The compound's molecular formula is with a molecular weight of approximately 343.94 g/mol. It has been extensively studied and is available through various chemical suppliers for research purposes.
1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride is classified under several categories:
The synthesis of 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves several steps, starting from adamantane derivatives. The general synthetic route includes:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride can be represented using various structural notations:
InChI=1S/C19H33NO2.ClH/c21-18(12-20-4-2-1-3-5-20)13-22-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,21H,1-14H2;1H
Key data points related to its structure include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.94 g/mol |
Canonical SMILES | C1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
As a non-selective antagonist at the N-methyl-D-aspartate receptor, 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride works by blocking the receptor's ion channel, preventing excessive calcium influx into neurons. This mechanism helps protect against excitotoxicity associated with conditions like Alzheimer's disease.
Research indicates that this compound stabilizes neuronal activity by modulating glutamatergic transmission, which is crucial in maintaining cognitive functions.
The physical properties of 1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline powder |
Solubility | Soluble in water and ethanol |
Key chemical properties include:
Property | Value |
---|---|
pH | Approximately neutral |
Stability | Stable under normal conditions but sensitive to light |
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0